molecular formula C9H19NO3 B2863684 3-Cyclohexyl-D-alanine hydrate CAS No. 213178-94-0; 2137476-51-6; 307310-72-1; 58717-02-5

3-Cyclohexyl-D-alanine hydrate

Cat. No.: B2863684
CAS No.: 213178-94-0; 2137476-51-6; 307310-72-1; 58717-02-5
M. Wt: 189.255
InChI Key: HDJQIWAIDCEDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-D-alanine hydrate is a derivative of alanine, an amino acid. This compound is known for its unique structure, which includes a cyclohexyl group attached to the propanoic acid backbone. It is a naturally occurring amino acid found in the human body and is an important component of many proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-D-alanine hydrate typically involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the hydrolysis step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-D-alanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-D-alanine hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-D-alanine hydrate involves its incorporation into proteins and enzymes, where it can influence their structure and function. It acts as a substrate for various enzymatic reactions and can modulate metabolic pathways by interacting with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-D-alanine hydrate is unique due to its specific structure, which includes both an amino group and a cyclohexyl group attached to the propanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQIWAIDCEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.